3-(5-Methyl-1,2,4-triazol-1-yl)aniline is a heterocyclic building block featuring a methyl-substituted 1,2,4-triazole linked to an aniline core. This specific arrangement serves as a critical structural motif in medicinal chemistry, particularly in the development of targeted protein kinase inhibitors. Its primary utility is as a precursor for advanced intermediates in the synthesis of therapeutic candidates for oncological and immunological disorders, where the triazole moiety often interacts with the hinge region of the kinase active site.
In the context of kinase inhibitor synthesis, seemingly minor structural modifications to a core fragment can lead to significant and often detrimental changes in biological activity and physicochemical properties. Substituting 3-(5-Methyl-1,2,4-triazol-1-yl)aniline with a close analog—such as an isomer with a different methyl position, an unsubstituted triazole, or an alternative heterocycle like pyrazole—is not a viable cost-saving measure. Such changes can drastically alter binding affinity to the target kinase, disrupt critical interactions required for selectivity, and negatively impact the solubility or metabolic stability of the final compound, compromising downstream development and leading to failed project goals. Therefore, precise specification of this exact CAS number is critical for reproducible success in established synthetic routes.
In the development of potent Anaplastic Lymphoma Kinase (ALK) inhibitors, the choice of the aniline building block is critical. A compound synthesized using 3-(5-Methyl-1,2,4-triazol-1-yl)aniline (Example 102) demonstrated potent enzymatic inhibition of ALK. In contrast, a structurally similar compound from the same series where the methyl-triazole aniline was replaced with a 3-(1H-pyrazol-1-yl)aniline moiety (Example 103) was significantly less active. [1]
| Evidence Dimension | ALK Enzymatic Inhibition (IC50) |
| Target Compound Data | 0.004 µM (Derived from 3-(5-Methyl-1,2,4-triazol-1-yl)aniline) |
| Comparator Or Baseline | Comparator (Derived from 3-(1H-pyrazol-1-yl)aniline): 0.130 µM |
| Quantified Difference | 32.5-fold more potent |
| Conditions | In vitro ALK enzymatic assay, as described in the patent. |
This demonstrates that the specific 5-methyl-1,2,4-triazolyl motif is a key determinant of high potency, making this precursor a non-interchangeable choice for developing ALK inhibitors.
This building block has been successfully incorporated into potent inhibitors of Janus kinases (JAK), which are key targets for inflammatory diseases. A compound prepared using 3-(5-Methyl-1,2,4-triazol-1-yl)aniline as a key intermediate (Example 6) demonstrated potent, low-nanomolar inhibition against both JAK1 and JAK2 enzymes. [1]
| Evidence Dimension | JAK1 / JAK2 Enzymatic Inhibition (IC50) |
| Target Compound Data | JAK1 IC50 = 3.3 nM; JAK2 IC50 = 2.8 nM |
| Comparator Or Baseline | Baseline: Demonstrates suitability for achieving low-nanomolar potency required for clinical candidates. |
| Quantified Difference | N/A (Demonstration of potency) |
| Conditions | In vitro JAK1 and JAK2 enzymatic assays, as described in the patent. |
For research programs targeting JAK kinases, this precursor is a validated starting material for building molecules that achieve the high level of potency necessary for therapeutic efficacy.
This compound is the right choice for synthetic campaigns targeting ALK, particularly in non-small cell lung cancer research. The evidence shows that its specific structure, compared to pyrazole analogs, is crucial for achieving the low nanomolar potency required for effective enzyme inhibition. [1]
Use this building block as a starting point for developing inhibitors of the JAK family for applications in immunology, inflammation, and myeloproliferative disorders. Its demonstrated utility in forming final compounds with high potency against both JAK1 and JAK2 makes it a reliable precursor for this therapeutic class. [2]